molecular formula C16H34O4S2 B083780 Disulfone, dioctyl CAS No. 13603-70-8

Disulfone, dioctyl

Cat. No. B083780
CAS RN: 13603-70-8
M. Wt: 354.6 g/mol
InChI Key: KKEJKYBURSQHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfone, dioctyl, also known as DDO, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfone-based compound that is widely used in various biological studies due to its unique properties.

Mechanism Of Action

Disulfone, dioctyl exerts its biological effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. The exact mechanism of action of Disulfone, dioctyl is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfone group of Disulfone, dioctyl and the active site of the enzyme.

Biochemical And Physiological Effects

Disulfone, dioctyl has been shown to have various biochemical and physiological effects, including:
1. Inhibition of acetylcholinesterase activity, which may lead to increased levels of acetylcholine in the brain.
2. Inhibition of carbonic anhydrase activity, which may affect acid-base balance in the body.
3. Inhibition of xanthine oxidase activity, which may affect uric acid metabolism.
4. Modulation of lipid metabolism.

Advantages And Limitations For Lab Experiments

Disulfone, dioctyl has several advantages and limitations for lab experiments. Some of the advantages include:
1. High stability and solubility in water and organic solvents.
2. Availability of pure and high-quality Disulfone, dioctyl.
3. Easy synthesis method.
Some of the limitations include:
1. Limited information on the toxicity of Disulfone, dioctyl.
2. Limited information on the pharmacokinetics of Disulfone, dioctyl.
3. Limited information on the long-term effects of Disulfone, dioctyl.

Future Directions

There are several future directions for research on Disulfone, dioctyl, including:
1. Investigation of the role of Disulfone, dioctyl in lipid metabolism.
2. Development of new synthetic methods for Disulfone, dioctyl and its derivatives.
3. Investigation of the toxicity and pharmacokinetics of Disulfone, dioctyl.
4. Investigation of the potential therapeutic applications of Disulfone, dioctyl and its derivatives in various diseases.
Conclusion:
In conclusion, Disulfone, dioctyl is a sulfone-based compound that has gained significant attention in the field of scientific research. It has been widely used in various scientific research applications, and its unique properties make it a valuable tool for investigating the role of sulfones in biological systems. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of Disulfone, dioctyl and its derivatives.

Synthesis Methods

Disulfone, dioctyl is synthesized by the reaction of octyl mercaptan and sulfur dioxide in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the resulting product is purified through a series of distillation and recrystallization processes.

Scientific Research Applications

Disulfone, dioctyl has been widely used in various scientific research applications, including but not limited to:
1. As a reagent in the synthesis of sulfones and sulfoxides.
2. As a starting material for the synthesis of other biologically active compounds.
3. As a tool for investigating the role of sulfones in biological systems.
4. As an inhibitor of enzymes involved in various metabolic pathways.

properties

CAS RN

13603-70-8

Product Name

Disulfone, dioctyl

Molecular Formula

C16H34O4S2

Molecular Weight

354.6 g/mol

IUPAC Name

1-octylsulfonylsulfonyloctane

InChI

InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

KKEJKYBURSQHHW-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC

Other CAS RN

13603-70-8

Origin of Product

United States

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